3-Amino-4-(oxetan-3-yloxy)benzoic acid
Description
3-Amino-4-(oxetan-3-yloxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and an oxetane-3-yloxy substituent at the 4-position. This compound combines the aromatic carboxylic acid framework with a strained oxetane ring, which is known to enhance metabolic stability and modulate physicochemical properties in drug design .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-amino-4-(oxetan-3-yloxy)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8-3-6(10(12)13)1-2-9(8)15-7-4-14-5-7/h1-3,7H,4-5,11H2,(H,12,13) |
InChI Key |
WLEAHZKZYWJIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(oxetan-3-yloxy)benzoic acid typically involves the reaction of 3-nitro-4-chlorobenzoic acid with sodium hydroxide at elevated temperatures (100-105°C) to form 3-nitro-4-hydroxybenzoic acid. This intermediate is then subjected to a reduction reaction using a catalyst under pressurized conditions to yield 3-amino-4-hydroxybenzoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve biotechnological approaches, such as the use of recombinant microorganisms like Streptomyces lividans or Corynebacterium glutamicum. These microorganisms are engineered to express specific genes that facilitate the production of the desired compound from renewable bioresources .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(oxetan-3-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, catalysts for reduction (e.g., palladium on carbon), and nucleophiles for substitution reactions. Reaction conditions typically involve elevated temperatures and controlled pH levels .
Major Products
The major products formed from these reactions include various substituted benzoic acids and oxetane derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-4-(oxetan-3-yloxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The oxetane substituent in 3-Amino-4-(oxetan-3-yloxy)benzoic acid introduces steric hindrance and moderate lipophilicity, which may improve membrane permeability compared to simpler benzoic acids .
- Amino-substituted derivatives generally exhibit higher basicity and solubility in acidic media compared to non-amino analogs like 4-(Oxetan-3-yloxy)benzoic acid .
Extraction and Solubility Behavior
Table 2: Extraction Efficiency of Benzoic Acid Derivatives
Mechanistic Insights :
- Benzoic acid derivatives with electron-withdrawing groups (e.g., -COOH) exhibit faster extraction due to higher distribution coefficients in emulsion liquid membranes . The amino group in 3-Amino-4-(oxetan-3-yloxy)benzoic acid may reduce solubility in hydrophobic membranes, slowing extraction compared to unsubstituted benzoic acid .
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the influence of molecular connectivity indices (e.g., 0JA, 1JA) on oral LD₅₀ values in mice .
Table 3: Predicted Toxicity Parameters
| Compound | 0JA (Zero-order connectivity) | 1JA (First-order connectivity) | Predicted LD₅₀ (mg/kg) |
|---|---|---|---|
| Benzoic acid | 2.12 | 1.89 | 1,700 |
| 3-Amino-4-(oxetan-3-yloxy)benzoic acid | 3.05 (estimated) | 2.41 (estimated) | ~1,200 (higher toxicity) |
| 4-Amino-3-methoxybenzoic acid | 2.98 | 2.35 | 1,350 |
Analysis :
- The amino and oxetane groups increase molecular complexity, raising connectivity indices and correlating with higher toxicity (lower LD₅₀) compared to simpler analogs .
Antioxidant Activity
Cinnamic acid derivatives (e.g., caffeic acid) outperform benzoic acid analogs in antioxidant assays due to resonance-stabilized radicals from conjugated double bonds . The absence of hydroxyl groups and the presence of an oxetane ring in 3-Amino-4-(oxetan-3-yloxy)benzoic acid likely result in lower antioxidant activity compared to caffeic acid.
Biological Activity
3-Amino-4-(oxetan-3-yloxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-amino-4-(oxetan-3-yloxy)benzoic acid is , with a molecular weight of 193.20 g/mol. The structure features an oxetane ring, which is known for its unique reactivity and interaction with biological macromolecules.
| Property | Value |
|---|---|
| CAS Number | 1540438-04-7 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 4-(oxetan-3-yloxy)aniline |
| Purity | 95% |
The biological activity of 3-amino-4-(oxetan-3-yloxy)benzoic acid can be attributed to its interactions with specific molecular targets:
- Ring-Opening Reactions : The oxetane ring can undergo ring-opening, leading to the formation of reactive intermediates that interact with proteins and nucleic acids.
- Hydrogen Bonding : The benzoic acid moiety can form hydrogen bonds, enhancing its affinity for biological targets.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes, suggesting a potential role as an enzyme inhibitor in biochemical pathways.
Biological Activities
Research has indicated several potential biological activities of 3-amino-4-(oxetan-3-yloxy)benzoic acid:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially useful in treating bacterial infections.
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory effects, which could be beneficial in conditions like arthritis or other inflammatory diseases.
- Anti-fibrotic Activity : A related compound, 3-amino-4-hydroxy benzoic acid, has been shown to inhibit lipid metabolism and reduce fibrosis in liver tissues in models of non-alcoholic steatohepatitis (NASH), indicating a possible therapeutic application for liver diseases .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the potential of 3-amino-4-(oxetan-3-yloxy)benzoic acid, it is helpful to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
